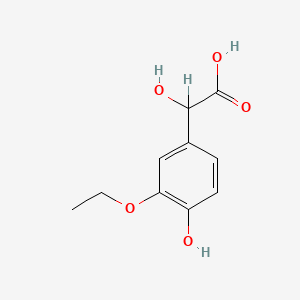
3-Ethoxy-4-hydroxymandelic acid
Übersicht
Beschreibung
3-Ethoxy-4-hydroxymandelic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research indicates that derivatives of mandelic acid, including 3-ethoxy-4-hydroxymandelic acid, exhibit varying degrees of antioxidant activity. In comparative studies, it was found that while these compounds possess weak antioxidant properties when evaluated through assays like ABTS and DPPH, they still play a role in mitigating oxidative stress in biological systems .
Applications in Food Industry
This compound serves as an important intermediate in the synthesis of ethyl vanillin, a widely used flavoring agent in the food industry. Ethyl vanillin is favored for its strong vanilla flavor and is used in various products such as candies, baked goods, and beverages. The efficient synthesis of this compound is crucial for producing ethyl vanillin at scale .
Case Study 1: Flavoring Agent Synthesis
A study documented the synthesis of ethyl vanillin from this compound using optimized reaction conditions. The research highlighted the improved yield and reduced reaction time achieved through careful temperature control and pH regulation during synthesis. This advancement not only enhances production efficiency but also supports the growing demand for natural flavoring agents in food products.
Case Study 2: Urinary Metabolite Identification
In clinical studies involving patients on synthetic diets flavored with ethyl vanillin, significant concentrations of this compound were detected in urine samples. This finding underscores the compound's relevance in metabolic studies and its potential as a biomarker for dietary intake of specific flavoring agents .
Eigenschaften
CAS-Nummer |
39549-22-9 |
|---|---|
Molekularformel |
C10H12O5 |
Molekulargewicht |
212.2 g/mol |
IUPAC-Name |
2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H12O5/c1-2-15-8-5-6(3-4-7(8)11)9(12)10(13)14/h3-5,9,11-12H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
YOIZTLBZAMFVPK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)O)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)O)O)O |
Synonyme |
3-ethoxy-4-hydroxymandelic acid 3-ethoxy-p-hydroxymandelic acid EHMA |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






















Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













